Structural and Physicochemical Differentiation from the Ethylsulfonyl Analog (CAS 898458-97-4)
The target compound (2-ethylthio) differs from its closest commercial analog, 2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide (CAS 898458-97-4), by the oxidation state of sulfur. The thioether (-S-) has a calculated logP of 4.05 ± 0.52, whereas the sulfone (-SO2-) is substantially less lipophilic with a calculated logP of 2.85 ± 0.42 . The thioether is a weaker hydrogen-bond acceptor (S vs. O atoms), and its metabolic pathway involves cytochrome P450-mediated S-oxidation and potential aldehyde oxidase-mediated transformations, as observed in structurally related biaryl thioethers [1]. These differences alter membrane permeability, plasma protein binding, and intrinsic clearance.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | cLogP = 4.05 ± 0.52 (predicted) |
| Comparator Or Baseline | 2-(ethylsulfonyl) analog (CAS 898458-97-4): cLogP = 2.85 ± 0.42 (predicted) |
| Quantified Difference | ΔcLogP ≈ +1.2 (target compound is ~16-fold more lipophilic) |
| Conditions | In silico prediction (ALOGPS/ADRIANA software); no experimental logD7.4 data available for either compound |
Why This Matters
Higher lipophilicity affects CNS penetration potential (if desired) and non-specific binding; for cell-based assays, solubility and DMSO stock behavior must be validated empirically.
- [1] Morrison, R. D. et al. The role of aldehyde oxidase and xanthine oxidase in the biotransformation of a novel negative allosteric modulator of metabotropic glutamate receptor subtype 5. Drug Metab. Dispos. 2012, 40 (9), 1834-1845. (Class-level reference for biaryl thioether metabolism). View Source
